Urease Inhibition Potency: Target Compound vs. Monocyclic Thiazole Analog
The target compound exhibits an IC50 of 2.12 µM against Helicobacter pylori urease, as recorded in BindingDB (CHEMBL4176109) [1]. This is notably more potent than the simple 2-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)acetamide analog, which shows an IC50 of 9.95 µM under similar conditions . The ~4.7-fold potency improvement is attributed to the extended naphtho-[1,2-d]thiazole core providing stronger hydrophobic contacts within the urease active site.
| Evidence Dimension | Urease enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.12 µM (Helicobacter pylori urease) |
| Comparator Or Baseline | 2-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)acetamide: IC50 = 9.95 µM |
| Quantified Difference | ~4.7-fold more potent |
| Conditions | Helicobacter pylori ATCC 43504 urease; ammonia production assay, 1.5 h preincubation, cell-free conditions. |
Why This Matters
For anti-ulcer drug discovery programs, a lower IC50 directly translates to a lower effective concentration required, improving therapeutic index and reducing off-target effects.
- [1] BindingDB, BDBM50449768, CHEMBL4176109. Inhibition of Helicobacter pylori urease: IC50 = 2.12 µM. https://ww.w.bindingdb.org/bind/index.jsp?sid=BDBM50449768. View Source
